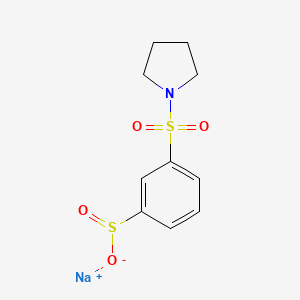

Sodium 3-(pyrrolidine-1-sulfonyl)benzene-1-sulfinate

Übersicht

Beschreibung

Sodium 3-(pyrrolidine-1-sulfonyl)benzene-1-sulfinate is a chemical compound with the molecular formula C10H12NNaO4S2 and a molecular weight of 297.3 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The InChI code for Sodium 3-(pyrrolidine-1-sulfonyl)benzene-1-sulfinate is1S/C10H13NO4S2.Na/c12-16(13)9-4-3-5-10(8-9)17(14,15)11-6-1-2-7-11;/h3-5,8H,1-2,6-7H2,(H,12,13);/q;+1/p-1 . This code provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D model of the molecule. Physical And Chemical Properties Analysis

Sodium 3-(pyrrolidine-1-sulfonyl)benzene-1-sulfinate is a powder that should be stored at temperatures below -10°C .Wissenschaftliche Forschungsanwendungen

Electrochemical Applications in Synthesis

A study demonstrates the utility of sodium sulfinates in the electrochemically enabled intramolecular amino- and oxysulfonylation of alkenes. This process efficiently prepares sulfonylated N-heterocycles and O-heterocycles, such as tetrahydrofurans and piperidines, under metal-free conditions, showcasing the versatility of sodium sulfinates in electrosynthesis (Mou et al., 2023).

Difunctionalization of Heteroaromatics

Sodium sulfinates serve as the sulfur source in the novel iodine-induced sulfonylation and sulfenylation of imidazopyridines. This strategy enables the selective difunctionalization of imidazo[1,2-a]pyridine, producing sulfones and sulfides in good yields, indicating the broad applicability of sodium sulfinates in synthesizing sulfonated aromatic compounds (Guo et al., 2018).

Eco-friendly Protocols for Heteroaromatic Sulfonylation

Research shows an eco-friendly protocol for synthesizing 2-sulfonyl quinolines/pyridines through sulfonylation of heteroaromatic N-oxides with sodium sulfinates in water. This metal- and oxidant-free condition underlines the environmental benefits and functional-group compatibility of sodium sulfinates in organic synthesis (Peng et al., 2019).

Synthesis of Sulfonated Benzothiophenes

An electrochemical method for the sulfonylation/cyclization of 2-alkynylthioanisoles with sodium sulfinates has been developed. This catalyst-, oxidant-, and metal-free process highlights the efficiency of sodium sulfinates in accessing 3-sulfonated benzothiophenes, showcasing their utility in sustainable and functional group-tolerant synthesis (Zhang et al., 2021).

Preparation of Sulfonylated Spiro[indole-3,3'-pyrrolidines]

A silver-mediated sulfonylation of acrylamides coupled with indole dearomatization using sulfinate sodium demonstrates a new pathway to sulfonylated spiro[indole-3,3'-pyrrolidines]. This process features good functional group tolerance and is noted for its ease of operation, highlighting the role of sodium sulfinates in the synthesis of complex heterocyclic structures (Dong et al., 2020).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name |

sodium;3-pyrrolidin-1-ylsulfonylbenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S2.Na/c12-16(13)9-4-3-5-10(8-9)17(14,15)11-6-1-2-7-11;/h3-5,8H,1-2,6-7H2,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSHCUCONGZDLR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12NNaO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-(pyrrolidine-1-sulfonyl)benzene-1-sulfinate | |

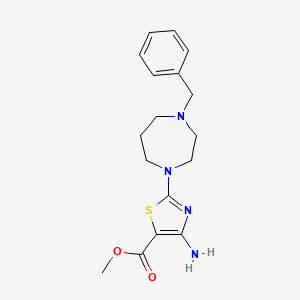

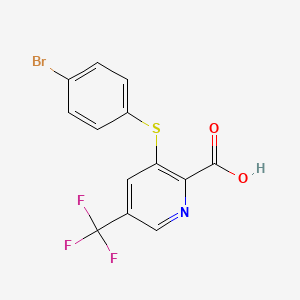

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

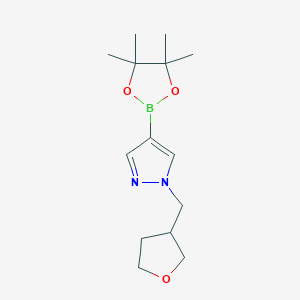

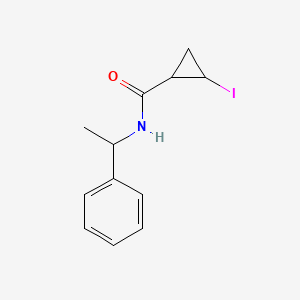

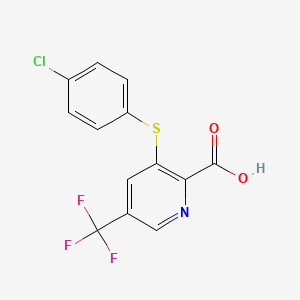

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid](/img/structure/B1411751.png)

![Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester](/img/structure/B1411761.png)